N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide
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Overview
Description
N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes or alkenes to form the isoxazole ring . The reaction conditions often require the presence of a catalyst, such as copper (I) or ruthenium (II), to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
Isoxazole: A simpler structure with similar reactivity.
Oxadiazole: Another five-membered ring with different heteroatoms.
Thiadiazole: Contains sulfur instead of oxygen in the ring.
Uniqueness
N-(2-methylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the anthraquinone moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H14N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxamide |
InChI |
InChI=1S/C22H14N2O3/c1-12-6-2-5-9-17(12)23-22(26)16-11-10-15-18-19(16)24-27-21(18)14-8-4-3-7-13(14)20(15)25/h2-11H,1H3,(H,23,26) |
InChI Key |
SOZYEMUJSUTZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |
Origin of Product |
United States |
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